
3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” was established using physiochemical parameters and spectral techniques .Chemical Reactions Analysis
The synthesized molecules were evaluated for their antioxidant, anticancer, and antimicrobial potential . The antimicrobial potential was evaluated against selected fungal and bacterial strains . The antioxidant potential was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidines, including this compound, serve as essential building blocks for drug development. Researchers explore their synthesis and functionalization to create novel pharmaceutical agents. The piperidine moiety often contributes to the biological activity of drugs, making it a valuable scaffold for designing new therapeutics .
Dual Kinase Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to our compound, have been designed as dual inhibitors for clinically relevant targets such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise in cancer therapy .
Antibiotic Research
Piperidines play a role in combating bacterial resistance. For instance, understanding the mechanisms of fluoroquinolone resistance involves studying the interactions of these compounds with bacterial cell components. Our compound may contribute to this research .
Antiviral Activity
Isatin-based imidazole derivatives, structurally related to our compound, have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This highlights the potential antiviral applications of piperidine-containing molecules .
Organic Synthesis
Protodeboronation of alkyl boronic esters is an important area of organic synthesis. While our compound is not directly mentioned, it shares structural features with piperidines, which are valuable building blocks in this field .
Material Science and Functional Materials
The unique structure of our compound allows for diverse applications beyond pharmaceuticals. Researchers explore its properties for material science advancements, including potential use in sensors, catalysts, or other functional materials.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Thiazoles, which this compound is a part of, have been found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Result of Action
Some thiazole derivatives have demonstrated antitumor and cytotoxic activity .
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The development of multifunctional drugs and improving their activity should be a focus of research . The in-silico ADME studies revealed that all the compounds were found to be drug-like .
Propriétés
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S2/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDJMBIPHMNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


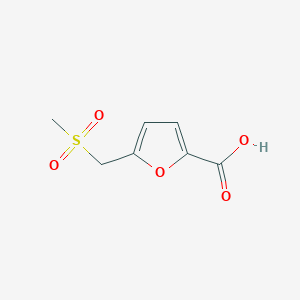
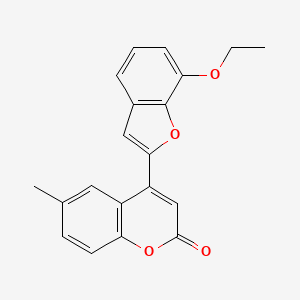
![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/no-structure.png)
![methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate](/img/structure/B2455663.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2455665.png)
![Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate](/img/structure/B2455667.png)
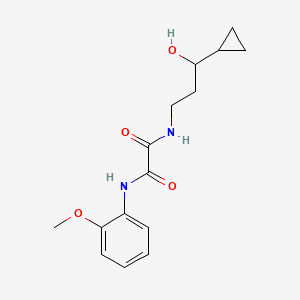
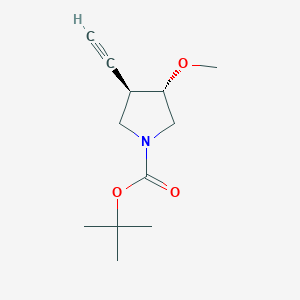
![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)
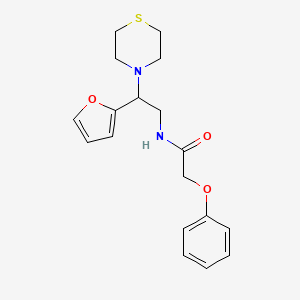
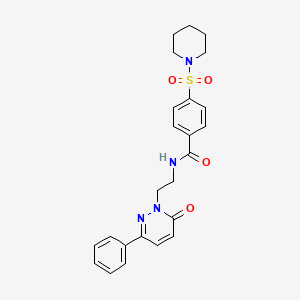
![N-(2-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2455678.png)
